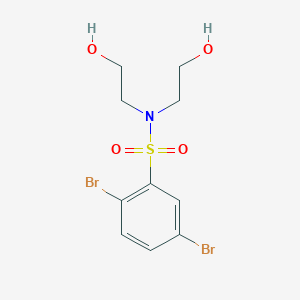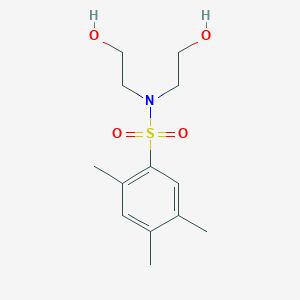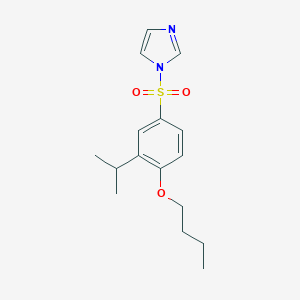
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is commonly known as BIMS and is synthesized through a specific method that involves several steps. BIMS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用机制
The mechanism of action of BIMS is not fully understood. However, studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in inflammatory responses and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
Biochemical and Physiological Effects
BIMS has been found to have several biochemical and physiological effects. In vitro studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
实验室实验的优点和局限性
BIMS has several advantages for lab experiments. BIMS is relatively easy to synthesize and is stable under normal laboratory conditions. BIMS is also soluble in organic solvents, making it easy to use in various experimental setups. However, BIMS has certain limitations for lab experiments. BIMS is not very water-soluble, making it difficult to use in aqueous solutions. BIMS is also relatively expensive compared to other compounds that have similar properties.
未来方向
There are several future directions for research on BIMS. In medicine, further studies are needed to determine the efficacy of BIMS as an anti-inflammatory and anticancer agent. Studies are also needed to determine the safety of BIMS for human use.
In agriculture, further studies are needed to determine the effectiveness of BIMS as a herbicide and fungicide. Studies are also needed to determine the environmental impact of BIMS on non-target organisms.
In environmental science, further studies are needed to determine the effectiveness of BIMS as a water treatment agent. Studies are also needed to determine the long-term effects of BIMS on aquatic ecosystems.
Conclusion
In conclusion, BIMS is a chemical compound that has potential applications in various fields of scientific research. BIMS is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to determine the full potential of BIMS in medicine, agriculture, and environmental science.
合成方法
The synthesis of BIMS involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with butanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with isopropylamine to form 4-butoxy-N-isopropylbenzenesulfonamide. Finally, the product is methylated using dimethyl sulfate to form 4-butoxy-N-isopropyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
科学研究应用
BIMS has been studied for its potential applications in various fields of scientific research. In medicine, BIMS has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIMS has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, BIMS has been studied for its potential use as a herbicide. BIMS has been found to be effective in controlling the growth of weeds in crops such as rice and wheat. BIMS has also been studied for its potential use as a fungicide due to its ability to inhibit the growth of fungi that cause plant diseases.
In environmental science, BIMS has been studied for its potential use as a water treatment agent. BIMS has been found to be effective in removing pollutants such as heavy metals and organic compounds from water.
属性
产品名称 |
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C14H23NO3S |
分子量 |
285.4 g/mol |
IUPAC 名称 |
4-butoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-6-9-18-14-8-7-13(10-12(14)4)19(16,17)15-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI 键 |
LCXWYZQXCSWTSN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)